molecular formula C9H17N3O3 B2814688 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene CAS No. 938190-77-3

3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene

Cat. No.: B2814688
CAS No.: 938190-77-3
M. Wt: 215.253
InChI Key: JIFBHCZEBFFCTA-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene is a chemical compound characterized by the presence of an azido group and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with 2-[2-(2-azidoethoxy)ethoxy]ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azidoethoxyethanol acts as a nucleophile, displacing the chloride ion from the 3-chloroprop-1-ene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene undergoes various chemical reactions, including:

    Click Chemistry: The azido group can participate in click chemistry reactions with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used.

    Reduction: Hydrogen gas and palladium catalysts.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Click Chemistry: Triazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted ethoxy derivatives.

Scientific Research Applications

3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Azidoethoxy)ethoxy]ethanol
  • 3-Azido-1-propanol
  • 11-Azido-3,6,9-trioxaundecan-1-amine

Uniqueness

3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene is unique due to its combination of an azido group and multiple ethoxy linkages, which provide it with distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h2H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFBHCZEBFFCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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